An In-depth Technical Guide to VIC Phosphoramidite 6-Isomer for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to VIC Phosphoramidite 6-Isomer for Researchers, Scientists, and Drug Development Professionals
Introduction
VIC phosphoramidite (B1245037) 6-isomer is a crucial reagent in molecular biology and diagnostics, primarily utilized for the fluorescent labeling of oligonucleotides. As an asymmetrical xanthene dye, VIC phosphoramidite is a favored choice for synthesizing probes for quantitative polymerase chain reaction (qPCR), particularly in multiplex assays. Its spectral properties, characterized by excitation and emission maxima in the green-yellow region of the spectrum, are similar to those of HEX and JOE dyes. However, VIC often provides a stronger signal intensity and better spectral resolution, making it an excellent candidate for sensitive and reliable nucleic acid detection and quantification.[1][2] This guide provides a comprehensive overview of VIC phosphoramidite 6-isomer, including its chemical and physical properties, detailed experimental protocols for its use in oligonucleotide synthesis, and a comparative analysis with other commonly used fluorophores.
Core Properties and Characteristics
VIC phosphoramidite 6-isomer is chemically classified as a DyLight fluorescent-labeled phosphoramidite. It is supplied as a white to off-white solid that is soluble in acetonitrile (B52724). Proper storage is critical to maintain its reactivity; it should be stored at -20°C in the dark and is stable for at least 12 months under these conditions.[3] For stock solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, always protected from light.[4]
Chemical and Physical Data
A summary of the key chemical and physical properties of VIC phosphoramidite 6-isomer is presented in the table below.
| Property | Value |
| Chemical Formula | C₅₂H₅₉Cl₃N₃O₁₀P |
| Molecular Weight | 1023.37 g/mol |
| CAS Number | 1414265-81-8 |
| Appearance | White to Off-white Solid |
| Solubility | Acetonitrile |
Spectroscopic Properties
The performance of a fluorophore is defined by its spectroscopic characteristics. VIC exhibits favorable properties for use in multiplex qPCR, where distinct spectral profiles are necessary to differentiate between multiple targets. The key spectroscopic parameters for VIC are detailed below, alongside a comparison with HEX and JOE for context.
| Parameter | VIC | HEX | JOE |
| Excitation Maximum (λex) | 525 nm[5] | ~535 nm | ~547 nm |
| Emission Maximum (λem) | 546 nm[5] | ~556 nm | ~568 nm |
| Molar Extinction Coefficient (ε) | 103,000 L·mol⁻¹·cm⁻¹[5][6] | Not specified | Not specified |
| Fluorescence Quantum Yield (Φ) | 0.53[5][6] | Not specified | Not specified |
Experimental Protocols
The primary application of VIC phosphoramidite 6-isomer is the 5'-labeling of oligonucleotides during solid-phase synthesis. The following sections provide a detailed methodology for this process.
Oligonucleotide Synthesis Workflow
The synthesis of a VIC-labeled oligonucleotide follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. The process involves four key steps that are repeated for each nucleotide addition, followed by the final coupling of the VIC phosphoramidite.
Caption: Automated solid-phase synthesis workflow for a 5'-VIC-labeled oligonucleotide.
Detailed Methodologies
1. Preparation of Reagents:
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VIC Phosphoramidite Solution: Dissolve VIC phosphoramidite 6-isomer in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.
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Standard Reagents: Ensure all other reagents for the DNA/RNA synthesizer (e.g., deblocking solution, activator, capping solutions, oxidizing solution) are fresh and properly installed.
2. Automated Oligonucleotide Synthesis:
-
Synthesizer Program: Program the desired oligonucleotide sequence into the synthesizer.
-
Standard Cycles: For the nucleobase chain elongation, use standard synthesis cycles with a typical coupling time of 2-3 minutes for standard phosphoramidites. The coupling efficiency for standard phosphoramidites is generally greater than 99%.[7]
-
VIC Coupling: For the final 5'-labeling step, program a longer coupling time for the VIC phosphoramidite. A coupling time of 10 minutes is recommended to ensure high coupling efficiency.[3]
3. Cleavage and Deprotection:
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the dye must be removed.
-
Standard Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium (B1175870) hydroxide (B78521).
-
Incubate at 55°C for 8-12 hours.
-
-
Fast Deprotection (AMA):
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
-
Add the AMA solution to the solid support.
-
Incubate at 65°C for 15 minutes.[3] Note that this may lead to the formation of minor side products.[3]
-
4. Purification of the VIC-Labeled Oligonucleotide:
Purification is essential to remove truncated sequences and residual protecting groups. For fluorescently labeled oligonucleotides, High-Performance Liquid Chromatography (HPLC) is often the preferred method.
-
Reverse-Phase HPLC (RP-HPLC):
-
Principle: This technique separates the full-length, VIC-labeled oligonucleotide (which is more hydrophobic due to the dye) from shorter, unlabeled failure sequences.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for the nucleic acid) and at the absorbance maximum of VIC (~525 nm).
-
Collection: Collect the peak corresponding to the full-length, VIC-labeled product.
-
-
Ethanol (B145695) Precipitation (for desalting):
Logical Relationships in Multiplex qPCR
The superior spectral characteristics of VIC make it a valuable component in multiplex qPCR, where it is often paired with a fluorophore that has a well-separated emission spectrum, such as FAM.
Caption: Logical relationship of FAM and VIC probes in a two-target multiplex qPCR assay.
Conclusion
VIC phosphoramidite 6-isomer is a high-performance fluorescent labeling reagent that offers significant advantages for the synthesis of oligonucleotide probes, particularly for applications in multiplex qPCR. Its strong signal intensity, favorable spectral properties, and compatibility with standard oligonucleotide synthesis protocols make it an invaluable tool for researchers, scientists, and professionals in drug development. By following the detailed protocols and understanding the core properties outlined in this guide, users can effectively leverage VIC phosphoramidite to generate high-quality, reliable data in their molecular assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VIC phosphoramidite, 6-isomer, 1414265-81-8 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. idtdna.com [idtdna.com]
- 8. Purification of Labeled Oligonucleotides by Precipitation with Ethanol [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Labeled Oligonucleotides by Precipitation with Ethanol. | Semantic Scholar [semanticscholar.org]
